molecular formula C16H15ClN2O3 B5204862 methyl 3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylbenzoate

methyl 3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylbenzoate

Cat. No. B5204862
M. Wt: 318.75 g/mol
InChI Key: BNXNWASDZGZRDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylbenzoate, also known as MCC, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylbenzoate is not fully understood, but it is believed to involve the inhibition of enzymes involved in the growth and proliferation of cancer cells. Specifically, methyl 3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylbenzoate has been shown to inhibit the activity of histone deacetylase enzymes, which play a key role in regulating gene expression.
Biochemical and Physiological Effects:
methyl 3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylbenzoate has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis (programmed cell death), and modulation of gene expression. In addition, methyl 3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylbenzoate has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylbenzoate in lab experiments is that it is relatively easy to synthesize and purify, making it a useful starting material for the synthesis of novel compounds. However, one limitation of using methyl 3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylbenzoate is that its mechanism of action is not fully understood, which may make it difficult to predict its effects in different experimental systems.

Future Directions

There are several potential future directions for research on methyl 3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylbenzoate. One area of interest is the development of more potent and selective inhibitors of histone deacetylase enzymes using methyl 3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylbenzoate as a starting material. Another area of interest is the investigation of the potential use of methyl 3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylbenzoate in the synthesis of organic semiconductors for use in electronic devices. Finally, further studies are needed to fully understand the mechanism of action of methyl 3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylbenzoate and its potential therapeutic applications in cancer treatment and other fields.
Conclusion:
In conclusion, methyl 3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylbenzoate is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of methyl 3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylbenzoate in various fields.

Synthesis Methods

Methyl 3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylbenzoate can be synthesized via a multi-step process that involves the reaction of 4-chloroaniline with phosgene to form 4-chlorophenyl isocyanate. The resulting compound is then reacted with 2-methylbenzoic acid to produce methyl 3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylbenzoate.

Scientific Research Applications

Methyl 3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylbenzoate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, methyl 3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylbenzoate has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In drug discovery, methyl 3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylbenzoate has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications. In materials science, methyl 3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylbenzoate has been studied for its potential use in the synthesis of organic semiconductors.

properties

IUPAC Name

methyl 3-[(4-chlorophenyl)carbamoylamino]-2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-10-13(15(20)22-2)4-3-5-14(10)19-16(21)18-12-8-6-11(17)7-9-12/h3-9H,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXNWASDZGZRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[(4-chlorophenyl)carbamoyl]amino}-2-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.